
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C12H18BrN3O. This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine typically involves the bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine . This intermediate is then reacted with 4-methylmorpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common in pyridine derivatives, where the bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halo aminopyridines .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(N-methylamino)pyridine
- 2-Amino-5-bromo-3-methylpyridine
- N-(5-Bromo-3-methyl-2-pyridinyl)acetylamide
Uniqueness
5-Bromo-3-methyl-N-((4-methylmorpholin-2-yl)methyl)pyridin-2-amine is unique due to its specific structure, which includes a bromine atom and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H18BrN3O |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
5-bromo-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H18BrN3O/c1-9-5-10(13)6-14-12(9)15-7-11-8-16(2)3-4-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UXPCTOJNGCSHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NCC2CN(CCO2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


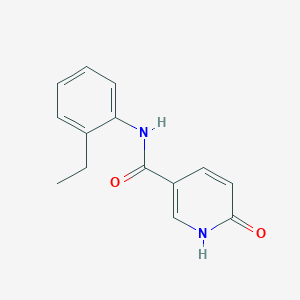
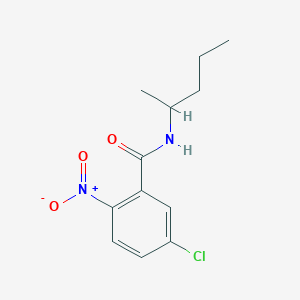

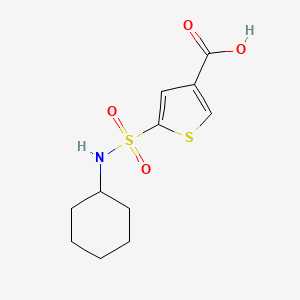
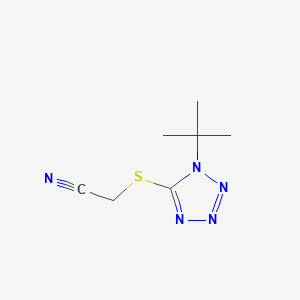


![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
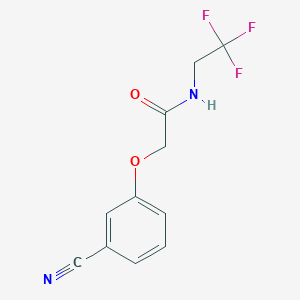
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)
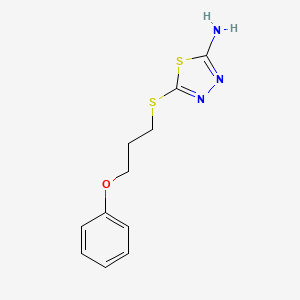
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)


